Ethyl isopropyl sulfide

Catalog No.
S793606
CAS No.
5145-99-3
M.F
C5H12S
M. Wt
104.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl isopropyl sulfide

CAS Number

5145-99-3

Product Name

Ethyl isopropyl sulfide

IUPAC Name

2-ethylsulfanylpropane

Molecular Formula

C5H12S

Molecular Weight

104.22 g/mol

InChI

InChI=1S/C5H12S/c1-4-6-5(2)3/h5H,4H2,1-3H3

InChI Key

NZUQQADVSXWVNW-UHFFFAOYSA-N

SMILES

CCSC(C)C

Canonical SMILES

CCSC(C)C

Ethyl isopropyl sulfide (CAS Number: 5145-99-3) is an organic compound classified as a dialkylthioether []. Dialkylthioethers are organosulfur compounds containing a thioether group bonded to two alkyl groups []. Despite being identified as a natural product found in ginger (Zingiber officinale) [], there is limited scientific research specifically focused on ethyl isopropyl sulfide itself.

Potential Research Areas

Due to the classification of ethyl isopropyl sulfide as a dialkylthioether, some scientific research areas might find this compound relevant for investigation. Dialkylthioethers possess various properties that could be of interest, including:

  • Biological Activity: Some dialkylthioethers have been shown to exhibit biological activities, such as antimicrobial or antifungal properties []. Research could explore if ethyl isopropyl sulfide possesses similar properties.
  • Flavor and Fragrance: Certain dialkylthioethers contribute to the flavor and fragrance profiles of various foods and materials []. Studies could investigate the role of ethyl isopropyl sulfide in the sensory characteristics of ginger or other matrices where it might be present.
  • Synthetic Applications: Dialkylthioethers can be used as intermediates in organic synthesis []. Research could explore the potential utility of ethyl isopropyl sulfide in the synthesis of more complex molecules.

Ethyl isopropyl sulfide, also known as 2-ethylsulfanylpropane, is a colorless to almost colorless liquid with the molecular formula C5H12SC_5H_{12}S and a molecular weight of approximately 104.21 g/mol. It is classified as a sulfide, which is a type of compound that contains sulfur bonded to carbon atoms. This compound is characterized by its distinctive odor and is often used in various chemical applications due to its unique properties .

Due to limited research, the mechanism of action of ethyl isopropyl sulfide is not currently known.

Information on the specific safety hazards of ethyl isopropyl sulfide is limited. Dialkylthioethers can generally have:

  • Low to moderate toxicity: However, specific effects depend on the compound [].
  • Flammability: Likely flammable based on the presence of hydrocarbon chains.
Typical of sulfides. One notable reaction is oxidation, where it can be converted to sulfoxides and sulfones through treatment with oxidizing agents like hydrogen peroxide or peroxyacids. The general reaction can be summarized as follows:

  • Oxidation to Sulfoxide:
    R2S+H2O2R2SO+H2OR_2S+H_2O_2\rightarrow R_2SO+H_2O
  • Further Oxidation to Sulfone:
    R2SO+RCOOHR2SO2+RCOOHR_2SO+RCOOH\rightarrow R_2SO_2+RCOOH

Additionally, ethyl isopropyl sulfide can participate in nucleophilic substitution reactions, where it acts as a nucleophile in reactions involving alkyl halides, leading to the formation of new sulfide compounds .

Ethyl isopropyl sulfide can be synthesized through several methods, including:

  • Nucleophilic Substitution: Reacting an alkyl halide (such as ethyl bromide) with sodium sulfide or thiol in the presence of a base.

    Example reaction:
    C2H5Br+C3H7NaSC5H12S+NaBrC_2H_5Br+C_3H_7NaS\rightarrow C_5H_{12}S+NaBr
  • Direct Alkylation: Directly alkylating thiols with appropriate alkyl halides under basic conditions.
  • Rearrangement Reactions: Utilizing thioethers and subjecting them to rearrangement conditions.

These methods allow for the efficient production of ethyl isopropyl sulfide in laboratory settings .

Ethyl isopropyl sulfide finds applications in various fields:

  • Flavoring Agent: Due to its characteristic odor, it is used in food flavoring and fragrance formulations.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds.
  • Research: Utilized in chemical research for studying sulfur-containing compounds and their reactivity.

The compound's unique properties make it valuable in both industrial and laboratory contexts .

Ethyl isopropyl sulfide shares structural similarities with several other sulfur-containing compounds. Below are some comparable compounds along with a brief comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl propyl sulfideC5H12SC_5H_{12}SSimilar structure but different alkyl groups
Ethyl methyl sulfideC5H12SC_5H_{12}SContains both ethyl and methyl groups
Diethyl sulfideC4H10SC_4H_{10}SContains two ethyl groups; different physical properties
Isobutyl methyl sulfideC5H12SC_5H_{12}SDifferent branching structure affecting reactivity

Ethyl isopropyl sulfide stands out due to its specific combination of ethyl and isopropyl groups, which influences its reactivity and applications compared to these similar compounds .

XLogP3

2

Boiling Point

107.5 °C

Melting Point

-122.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5145-99-3

Wikipedia

Ethyl isopropyl sulphide

Dates

Modify: 2023-08-15

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